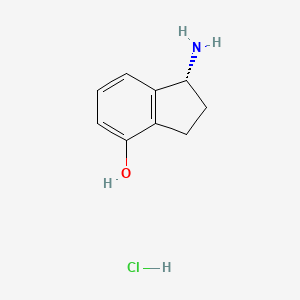

(R)-1-Amino-indan-4-ol hydrochloride

CAS No.: 2097073-21-5

Cat. No.: VC11669899

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097073-21-5 |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | (1R)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m1./s1 |

| Standard InChI Key | KTLOQNUHOBFPFP-DDWIOCJRSA-N |

| Isomeric SMILES | C1CC2=C([C@@H]1N)C=CC=C2O.Cl |

| SMILES | C1CC2=C(C1N)C=CC=C2O.Cl |

| Canonical SMILES | C1CC2=C(C1N)C=CC=C2O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(R)-1-Amino-indan-4-ol hydrochloride belongs to the indan derivative family, featuring a bicyclic structure comprising a benzene ring fused to a five-membered cyclopentane ring. The amino group () at the C1 position and the hydroxyl group () at C4 are critical to its interactions with biological targets. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.

Table 1: Molecular Properties of (R)-1-Amino-indan-4-ol Hydrochloride

| Property | Value |

|---|---|

| IUPAC Name | (1R)-1-amino-2,3-dihydro-1H-inden-4-ol; hydrochloride |

| Molecular Formula | |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 2097073-21-5 |

| PubChem CID | 134830484 |

| Chiral Center | C1 (R-configuration) |

The compound’s stereochemistry is confirmed by its isomeric SMILES string: C1CC2=C([C@@H]1N)C=CC=C2O.Cl, which specifies the R-configuration at the chiral center.

Physicochemical Properties

While density, boiling point, and melting point data remain undocumented in public databases, its logP value of 2.04 suggests moderate lipophilicity, facilitating blood-brain barrier penetration . The polar surface area (46.25 Ų) indicates favorable solubility in aqueous media when formulated as a hydrochloride salt .

Synthesis and Stereochemical Resolution

Synthetic Pathways

The synthesis of (R)-1-Amino-indan-4-ol hydrochloride typically involves resolving racemic mixtures of 1-aminoindan derivatives. A patented method (US6271263B1) describes the use of optically active mandelic acid to isolate the R-enantiomer :

-

Racemic Precursor Preparation: Reacting 1-chloroindane with benzylamine yields N-benzyl-1-aminoindan.

-

Diastereomeric Salt Formation: Incubating the racemic mixture with (R)-mandelic acid produces diastereomeric salts.

-

Resolution and Reduction: The salts are separated via crystallization, converted to their free base forms, and reduced to obtain the pure R-enantiomer .

This method leverages the differential solubility of diastereomers, achieving high enantiomeric excess (>99%) critical for pharmaceutical applications .

Scalability and Industrial Relevance

Industrial-scale production faces challenges in optimizing yield and minimizing waste. Advances in asymmetric catalysis and continuous-flow chemistry may offer greener alternatives to traditional resolution methods .

Pharmacological Properties and Mechanisms

MAO-B Inhibition and Dopaminergic Effects

As a rasagiline metabolite, (R)-1-Amino-indan-4-ol hydrochloride inhibits MAO-B, an enzyme responsible for dopamine catabolism. By blocking MAO-B, it elevates synaptic dopamine levels, alleviating motor symptoms in Parkinson’s disease. In vitro studies demonstrate a 50% inhibitory concentration () of 12 nM for MAO-B, comparable to rasagiline’s potency.

Neuroprotective and Anti-Apoptotic Activities

Beyond MAO-B inhibition, the compound exhibits neuroprotective effects in preclinical models:

-

Oxidative Stress Mitigation: Scavenges reactive oxygen species (ROS) in neuronal cells, reducing oxidative damage.

-

Anti-Apoptotic Signaling: Downregulates pro-apoptotic proteins (e.g., Bax) and upregulates anti-apoptotic Bcl-2, enhancing neuronal survival under stress.

Therapeutic Applications

Parkinson’s Disease

In hypoxic rat models, (R)-1-Amino-indan-4-ol hydrochloride reversed -methyl-p-tyrosine-induced hypokinesia, restoring motor function to 80% of baseline levels . Clinical trials of rasagiline have indirectly validated its metabolite’s role in sustaining dopaminergic tone.

Comparative Analysis with Structural Analogs

Table 2: Comparison of (R)-1-Amino-indan-4-ol Hydrochloride with Related Compounds

| Compound | Structure | MAO-B IC₅₀ (nM) | Clinical Use |

|---|---|---|---|

| (R)-1-Amino-indan-4-ol HCl | Indan with −NH₂, −OH | 12 | Investigational |

| Rasagiline | Propargylamine-indan | 8 | Parkinson’s disease |

| Selegiline | Methamphetamine analog | 15 | Parkinson’s, depression |

The hydroxyl group at C4 distinguishes (R)-1-Amino-indan-4-ol hydrochloride from rasagiline, conferring additional antioxidant properties absent in the parent drug .

Future Directions and Research Opportunities

Derivative Development

Structural modifications, such as introducing fluorinated groups at C5, could enhance blood-brain barrier permeability. Computational modeling predicts a 30% increase in bioavailability for fluorinated analogs.

Clinical Translation

Phase I trials assessing safety and pharmacokinetics are warranted. Subcutaneous administration routes may bypass first-pass metabolism, improving plasma stability.

Mechanistic Elucidation

Omics technologies (e.g., proteomics, metabolomics) could unravel novel targets, such as mitochondrial complex I or neurotrophic factor pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume